(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
The exact mass of the compound this compound is 282.125594432 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-4-6-14(7-5-13)17(19)11-9-15-8-10-16(20-2)12-18(15)21-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWOYJYVPHYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22920-53-2 | |
| Record name | 2,4-DIMETHOXY-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has gained attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C18H18O3
- CAS Number : 22920-53-2
- Structural Characteristics : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.
Key Findings :
- Cell Cycle Arrest : The compound induces G2/M phase arrest in melanoma cells, leading to apoptosis. This was associated with modulation of cell cycle-related proteins such as cyclin B1 and p21 .
- Apoptosis Induction : Mechanistic studies revealed that treatment with this chalcone resulted in increased mitochondrial membrane permeability and activation of caspase pathways, indicating apoptotic cell death .
Antimicrobial Activity
Chalcones have also been investigated for their antimicrobial properties. A study examined the antibacterial activity of various chalcone derivatives against strains of Staphylococcus aureus and other bacterial pathogens.
Results Summary :
- The compound exhibited moderate antibacterial activity, with potential for further development as an antibiotic modifier .
| Activity Type | Tested Strains | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition observed |
| Escherichia coli | Variable effectiveness |
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways.
Mechanism Insights :
- The compound can downregulate the expression of inflammatory mediators such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Study 1: Antiproliferative Mechanism in Melanoma Cells
In a detailed study on melanoma cells treated with this compound:
- Cell Lines Used : A2058 and BLM melanoma cells.
- Observations : Significant increases in early and late apoptotic cells were recorded after 48 to 72 hours of treatment.
Study 2: Antibacterial Efficacy
A comparative analysis of various chalcone derivatives demonstrated that this specific compound had a notable effect against Staphylococcus aureus, with further molecular docking studies suggesting mechanisms of action at the cellular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
